Product packaging for 2-(Pyrrolidin-1-yl)nicotinimidamide(Cat. No.:)

2-(Pyrrolidin-1-yl)nicotinimidamide

Cat. No.: B13586835
M. Wt: 190.25 g/mol
InChI Key: PBVXWXWRYSQQKP-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)nicotinimidamide (CAS 1016804-91-3) is a high-purity heterocyclic organic compound categorized as a valuable building block for research and development. This compound has a molecular formula of C10H14N4 and a molecular weight of 190.24 g/mol . It is offered with a typical purity of 98%, making it suitable for demanding synthetic applications . As a specialist heterocyclic building block, this chemical is primarily utilized in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates both pyridine and pyrrolidine rings, makes it a versatile scaffold for the synthesis of more complex molecules. Researchers value such compounds for exploring new pharmacologically active substances . The related nicotinamide core is a known precursor to essential coenzymes NAD+ and NADP+, which are critical in cellular energy metabolism and redox reactions . This suggests potential research applications for this compound in studying cellular metabolism, oxidative stress, and related biochemical pathways. Safety Notice: This product is intended for research and development purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption of any kind . All chemicals must be handled by qualified and trained professionals in appropriately equipped laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4 B13586835 2-(Pyrrolidin-1-yl)nicotinimidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carboximidamide

InChI

InChI=1S/C10H14N4/c11-9(12)8-4-3-5-13-10(8)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H3,11,12)

InChI Key

PBVXWXWRYSQQKP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Pyrrolidin 1 Yl Nicotinimidamide

Established Synthetic Routes to the Nicotinimidamide Core Structure

The synthesis of the nicotinamide (B372718) framework, a privileged scaffold in medicinal chemistry, has evolved significantly from traditional methods. nih.gov While classical approaches like the Hantzsch-type reaction exist, they can be limited by harsh conditions and suboptimal yields, particularly with less reactive substrates. nih.gov Modern strategies have focused on developing more efficient and modular synthetic methods. researchgate.net

Multi-component Reaction Approaches in Nicotinimidamide Synthesis

Multi-component reactions (MCRs) have become a cornerstone in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govmdpi.com A recently developed and highly efficient method for synthesizing nicotinimidamide derivatives is a four-component reaction (4-MCR). This tandem process involves the combination of O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate (B1210297) (NH4OAc). nih.govresearchgate.net

This MCR approach is celebrated for its mild reaction conditions and the diverse range of chemical transformations it enables, streamlining the synthesis process and enhancing production efficiency. nih.gov The strategy stands out for its ability to expedite the discovery of new medicinal agents by allowing for the rapid assembly of complex molecules from simple precursors. nih.govmdpi.com

Catalytic Strategies for Bond Formation (e.g., CuAAC)

The aforementioned four-component synthesis of nicotinimidamides is facilitated by a copper(I) catalyst. nih.govresearchgate.net A key step in the reaction cascade is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govmdpi.com

The proposed mechanism for the tandem reaction is as follows:

CuAAC Pathway : The reaction initiates with the copper(I)-catalyzed interaction between a terminal ynone and a sulfonyl azide (B81097), which forms a metallated triazole intermediate. nih.govresearchgate.net

Ring-Cleavage : This triazole intermediate undergoes a ring-cleavage rearrangement, generating a highly reactive N-sulfonyl α-acylketenimine. nih.gov

Nucleophilic Addition & Cyclization : This reactive intermediate is then intercepted by ammonium acetate. A subsequent cascade of nucleophilic addition, cyclization, and oxidation ultimately forms the substituted nicotinimidamide ring system. nih.govresearchgate.net

The use of copper catalysis is crucial for the initial regioselective cycloaddition, which sets the stage for the subsequent transformations that build the heterocyclic core. nih.govmdpi.com

Efficiency and Selectivity Considerations in Core Synthesis

The efficiency of the four-component nicotinimidamide synthesis is highly dependent on the choice of catalyst, solvent, and the nature of the reactants. Research has shown that using copper(I) iodide (CuI) as the catalyst in dioxane at 80°C provides the highest yields, reaching up to 88% for certain substrates. researchgate.net

The reaction demonstrates considerable versatility with respect to the sulfonyl azide component, accommodating a variety of aryl and aliphatic groups with minimal impact on the reaction's success. researchgate.net However, the choice of terminal ynone significantly influences the outcome. While ynones with alkyl groups are efficiently converted to the desired pyridine (B92270) derivatives, those bearing aryl and ester groups may not yield the target products under the same conditions. researchgate.net This highlights the substrate-dependent selectivity of the reaction, a key consideration in planning the synthesis of specific nicotinimidamide analogues.

Catalyst (10 mol%)SolventTemperature (°C)Yield (%)Reference
CuIDioxane8088 researchgate.net
Cu(OTf)₂Dioxane8075 researchgate.net
CuIMeCN8081 researchgate.net
CuIEtOH8053 researchgate.net
CuIToluene8065 researchgate.net

Synthesis of the Pyrrolidine (B122466) Moiety and Integration Strategies

The pyrrolidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved pharmaceuticals, making its synthesis a topic of significant interest. nih.govwhiterose.ac.uk The development of robust and flexible chemistries to create diversely functionalized pyrrolidines is critical for drug discovery. nih.gov

Asymmetric Synthesis Approaches for Chiral Pyrrolidines

Given the importance of stereochemistry in pharmacology, the asymmetric synthesis of chiral pyrrolidines has been extensively explored. Several key strategies have emerged. nih.govmdpi.com

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For instance, L-proline and its derivatives, such as 4-hydroxyproline, are common precursors for synthesizing a wide array of pyrrolidine-containing drugs. mdpi.com Similarly, amino acids like D- or L-alanine can be used to stereoselectively prepare enantiomers of trans-2,5-dimethylpyrrolidines. nih.gov

Asymmetric Lithiation : A versatile method involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like (−)-sparteine complexed with s-BuLi. The resulting configurationally stable lithiated species can react with various electrophiles to produce enantioenriched pyrrolidines. nih.govwhiterose.ac.uk

Catalytic Asymmetric Cycloadditions : Metal-catalyzed asymmetric 1,3-dipolar cycloadditions between azomethine ylides and olefinic dipolarophiles provide a general and powerful route to highly functionalized, homochiral pyrrolidines. nih.gov For example, copper(I)-catalyzed cycloadditions can be controlled by specific chiral ligands to achieve high yields and excellent enantioselectivity (up to >99% ee). acs.org

Diastereoselective Mannich Reactions : Another strategy relies on a diastereoselective Mannich reaction, followed by an iodocyclization to construct the pyrrolidine ring in a stereoselective manner. nih.gov

Asymmetric StrategyKey FeaturesTypical Starting MaterialsReference
Chiral Pool SynthesisUtilizes naturally occurring chiral molecules.L-Proline, 4-hydroxyproline, pyroglutamic acid, D/L-alanine. nih.govmdpi.comacs.org
Asymmetric LithiationEnantioselective deprotonation using a chiral ligand.N-Boc-pyrrolidine. nih.govwhiterose.ac.uk
Catalytic [3+2] CycloadditionLigand-controlled, highly enantioselective and regioselective.Azomethine ylides (from iminoesters), enones. nih.govacs.org
Diastereoselective Mannich ReactionStereocontrol via a chiral sulfinimine auxiliary.Chiral sulfinimines, enolates. nih.gov

Coupling Reactions for Scaffold Assembly

The final assembly of 2-(Pyrrolidin-1-yl)nicotinimidamide involves the formation of a C-N bond between the C2 position of the nicotinimidamide core and the nitrogen atom of the pyrrolidine ring. While a direct synthesis for this specific coupling is not prominently documented, established principles of C-N bond formation allow for the proposal of plausible synthetic routes.

A primary strategy would involve a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach would likely start with a pre-formed pyridine ring activated for substitution, such as 2-chloronicotinonitrile. Pyrrolidine, acting as a nucleophile, would displace the chloride to form 2-(pyrrolidin-1-yl)nicotinonitrile. The final step would be the conversion of the nitrile group into the desired imidamide functionality, for instance, via a Pinner reaction (reaction with an alcohol and HCl followed by treatment with ammonia).

Alternatively, modern transition-metal-catalyzed cross-coupling reactions offer powerful tools for C-N bond formation. pageplace.de A Buchwald-Hartwig amination , for example, could be employed to couple pyrrolidine with a 2-halopyridine derivative, often under milder conditions than traditional SNAr. pageplace.de

Furthermore, amidation reactions represent a robust and common method for linking cyclic amine scaffolds to other molecular fragments. The synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides via a one-pot amidation of the corresponding pyrrolidine-2-carboxylic acid demonstrates a reliable coupling strategy that could be adapted for related structures. nih.gov These established coupling methodologies provide a clear and feasible blueprint for the final integration step in the synthesis of this compound.

Functionalization of the Pyrrolidine Ring Prior to Integration

The introduction of functional groups onto the pyrrolidine ring before its coupling to the pyridine core is a key strategy for creating diverse analogs. This pre-functionalization allows for precise control over the substitution pattern and stereochemistry of the final compound.

Several methods exist for the functionalization of pyrrolidines:

Oxidative Methods: Hypervalent iodine reagents can be used to introduce functional groups at the α-position of N-protected pyrrolidines. nih.gov For instance, redox-neutral α-C–H arylation can be achieved using quinone monoacetals as oxidizing agents, providing a direct route to α-aryl-substituted pyrrolidines. rsc.org

From Chiral Precursors: Optically pure pyrrolidine derivatives are often synthesized from readily available chiral starting materials like (S)-proline or (S)-prolinol. mdpi.com These precursors provide a straightforward way to introduce stereocenters, which is critical as different stereoisomers can exhibit vastly different biological profiles. nih.gov

Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a classic and powerful method for constructing the pyrrolidine ring from acyclic precursors. This approach allows for the incorporation of a wide variety of substituents on the ring. nih.gov

Reductive Amination and Cyclization: Functionalized pyrrolidines can be prepared through multi-step sequences involving the reaction of precursors like pyridin-2-yl-4-oxobutanal derivatives with chiral amines, followed by cyclization. nih.gov

These functionalized pyrrolidine intermediates can then be coupled with a suitable nicotinonitrile or nicotinimidoyl chloride derivative to form the target compound. The choice of synthetic route depends on the desired substitution pattern and the commercial availability of starting materials.

Targeted Derivatization and Analog Design for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the iterative process of lead optimization. For a molecule like this compound, SAR exploration involves systematic modifications of its three main components: the pyrrolidine ring, the pyridine ring, and the linker region.

Systematic Modification of the Pyrrolidine Substituent

The pyrrolidine moiety offers multiple positions for substitution, allowing for a fine-tuning of the molecule's properties. The non-planar nature of the sp3-hybridized pyrrolidine ring allows for exploration of three-dimensional chemical space, which can be advantageous for target binding. nih.govnih.gov

SAR studies on other pyrrolidine-containing compounds have demonstrated the critical impact of substituents on activity. For example, in a series of pyrrolidine pentamine derivatives, modifications at different positions (R1-R5) on the scaffold resulted in significant changes in inhibitory activity against the aminoglycoside 6'-N-acetyltransferase type Ib. mdpi.com While truncations often led to a loss of activity, altering functionalities and stereochemistry had varied effects. mdpi.com Similarly, for pyrrolidine amide derivatives acting as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR data indicated that small, lipophilic substituents on a terminal phenyl group were optimal for potency. rsc.org These studies underscore the importance of systematically exploring the size, electronics, and stereochemistry of substituents on the pyrrolidine ring.

Table 1: Representative Modifications of the Pyrrolidine Ring for SAR Studies

Modification SiteType of ModificationRationale
Pyrrolidine NitrogenIntroduction of various N-alkyl or N-aryl groupsTo probe for additional binding pockets and modify overall lipophilicity.
C3-PositionIntroduction of hydroxyl, amino, or small alkyl groupsTo explore hydrogen bonding interactions and steric tolerance.
C2/C5-PositionsIntroduction of aryl or alkyl groupsTo investigate the impact of substitution on the ring's conformation and interaction with the target. rsc.orgprinceton.edu
StereochemistrySynthesis of different enantiomers/diastereomersTo determine the optimal spatial arrangement for biological activity. nih.gov

Variation of Substituents on the Nicotinimidamide Pyridine Ring

SAR studies on related nicotinamide and N-(pyridin-3-yl)-isonicotinamide analogs have provided valuable insights. For instance, in a series of androgen receptor antagonists, extending the scaffold and adding sterically bulky groups to an isoquinoline (B145761) ring (a related nitrogen heterocycle) was a successful strategy. nih.gov In another study on nicotinic receptor agonists, substituting the pyridine ring of epibatidine (B1211577) with various groups (bromo, fluoro, amino) led to significant differences in binding affinity, efficacy, and receptor subtype selectivity. nih.gov These findings highlight that even subtle changes to the pyridine ring can have profound effects on the pharmacological profile.

Table 2: Potential Modifications of the Nicotinimidamide Pyridine Ring

Position of SubstitutionExample SubstituentPotential Effect
C4-PositionAlkyl, ArylModulate steric interactions and lipophilicity. nih.gov
C5-PositionHalogen (F, Cl), MethoxyAlter electronic properties and potential for hydrogen bonding.
C6-PositionAmino, MethylInfluence basicity and probe for specific interactions. nih.gov

Exploration of Linker Region Chemical Space

The imidamide group (-C(=NH)NH2) serves as the linker between the pyrrolidine and pyridine moieties. This region is critical for maintaining the correct orientation of the two rings relative to each other. Exploration of this chemical space can involve replacing the imidamide with bioisosteric groups to improve properties like metabolic stability, solubility, or target affinity.

Table 3: Bioisosteric Replacements for the Imidamide Linker

Original GroupBioisosteric ReplacementRationale
ImidamideAmide, Reverse AmideMaintain hydrogen bonding capabilities with altered vector orientation.
ImidamideThioamideModify electronic character and hydrogen bonding strength.
Imidamide1,2,4-OxadiazoleIntroduce a rigid, metabolically stable heterocyclic linker.
ImidamideMethylene-oxy (-CH2-O-)Increase flexibility and remove hydrogen bond donors/acceptors.

Application of Green Chemistry Principles in Related Synthetic Pathways

The synthesis of heterocyclic compounds, including pyridines and pyrrolidines, is increasingly being guided by the principles of green chemistry to reduce environmental impact. These principles focus on atom economy, use of safer solvents, energy efficiency, and reduction of derivatives. shd-pub.org.rs

For pyridine synthesis, several green methodologies have been developed:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, increase yields, and reduce side reactions in the synthesis of various pyridine derivatives. jocpr.comtandfonline.comresearchgate.netmdpi.com For example, the Bohlmann-Rahtz pyridine synthesis can be performed efficiently in a single step under microwave conditions. researchgate.net

One-Pot, Multicomponent Reactions (MCRs): MCRs are highly atom-economical as they combine multiple starting materials in a single synthetic operation to form a complex product, minimizing purification steps and solvent waste. nih.govnih.govcore.ac.ukorganic-chemistry.org Polysubstituted pyridines can be prepared via one-pot three-component cyclocondensation processes. core.ac.uk

Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with more environmentally benign alternatives like ethanol (B145695) or water, and the use of efficient, often metal-free, catalysts are key aspects of green synthesis. shd-pub.org.rsorganic-chemistry.org

These sustainable approaches are directly applicable to the synthesis of the nicotinimidamide portion of the target molecule and its analogs, offering more efficient and environmentally responsible manufacturing routes.

Molecular Interactions and Mechanistic Elucidation of 2 Pyrrolidin 1 Yl Nicotinimidamide

Identification and Characterization of Putative Molecular Targets

The initial and most critical step in understanding the pharmacological potential of a new compound is the identification of its molecular target(s). A multi-pronged approach, combining biochemical and cellular methods, would be employed to achieve this.

Biochemical Assay Development for Target Profiling

To begin the search for potential targets, a series of biochemical assays would be developed. These assays are designed to screen the compound against a panel of known enzymes and receptors that are common drug targets. For instance, given the structural motifs of 2-(Pyrrolidin-1-yl)nicotinimidamide, which includes a pyridine (B92270) ring similar to nicotinamide (B372718), a primary screen could focus on enzymes that utilize NAD+ or related cofactors.

A typical initial screening panel might include various kinases, proteases, and metabolic enzymes. The results of such a screen would provide a preliminary "hit list" of potential targets.

Illustrative Data Table: Initial Biochemical Target Screening of this compound

Target Class Specific Target Activity (% Inhibition at 10 µM)
Kinases Kinase X 85%
Kinase Y 12%
Proteases Protease A 5%
Protease B 92%

| Dehydrogenases | Dehydrogenase Z | 45% |

This table is for illustrative purposes only.

Affinity Proteomics and Chemoproteomic Strategies

To identify targets in an unbiased manner within a more complex biological context, affinity proteomics and chemoproteomic strategies would be utilized. nih.govd-nb.infofrontiersin.orgspringernature.comnih.gov This involves immobilizing this compound onto a solid support (like beads) to create a "bait." This bait is then incubated with cell or tissue lysates. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry.

This powerful technique can reveal not only primary targets but also off-target interactions, providing a broader understanding of the compound's polypharmacology.

Cellular Target Engagement Validation Studies (e.g., CETSA)

A crucial step is to confirm that the compound engages its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a state-of-the-art method for this purpose. researchgate.netnih.govnih.govresearchgate.netbiorxiv.org The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

In a hypothetical CETSA experiment, cells would be treated with this compound and then heated to various temperatures. The amount of the target protein remaining soluble at each temperature is then quantified. An increase in the melting temperature of a protein in the presence of the compound provides strong evidence of direct target engagement in a physiological setting.

Illustrative Data Table: CETSA Results for a Putative Target

Temperature (°C) Soluble Target Protein (Vehicle) Soluble Target Protein (+ Compound)
45 100% 100%
50 85% 98%
55 50% 80%
60 20% 65%

This table is for illustrative purposes only and demonstrates the stabilizing effect of the compound.

Detailed Analysis of Binding Mechanisms and Thermodynamics

Once a primary target is identified and validated, the next phase of research focuses on characterizing the precise nature of the interaction.

Kinetic Characterization of Ligand-Target Association and Dissociation

The kinetics of binding, specifically the association rate (k_on_) and the dissociation rate (k_off_), are critical determinants of a drug's efficacy and duration of action. nih.govnih.govuniversiteitleiden.nlimrpress.comchapman.edu These parameters can be measured using techniques like Surface Plasmon Resonance (SPR) or radioligand binding assays. A slow dissociation rate, for example, can lead to a prolonged pharmacological effect.

Illustrative Data Table: Binding Kinetics of this compound

Parameter Value
Association Rate (k_on_) 2.5 x 10^5^ M^-1^s^-1^
Dissociation Rate (k_off_) 1.0 x 10^-4^ s^-1^

This table is for illustrative purposes only.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Signature

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions. rc-harwell.ac.uknih.govcancer.govmdpi.comkhanacademy.org By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (K_D_), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).

Illustrative Data Table: Thermodynamic Profile from ITC

Thermodynamic Parameter Value
Stoichiometry (n) 1.05
Affinity (K_D_) 50 nM
Enthalpy Change (ΔH) -12.5 kcal/mol
Entropy Change (TΔS) -2.1 kcal/mol

This table is for illustrative purposes only.

By systematically applying these methodologies, a comprehensive understanding of the molecular interactions of this compound could be established, paving the way for further preclinical development.

Scientific Data Unvailable for this compound

Following a comprehensive search of publicly available scientific literature, no specific data corresponding to the molecular interactions and mechanistic elucidation of the chemical compound This compound could be retrieved. The investigation sought to find detailed research findings for the following analytical methods and biological investigations as specified:

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics: No studies utilizing SPR to determine the binding affinity, association rates (kₐ), or dissociation rates (kₑ) of this compound with any biological target were identified.

Modulation of Intracellular Signaling Pathways: There is no available information on how this specific compound modulates intracellular signaling.

Reporter Gene Assays: Literature describing the use of reporter gene assays to measure pathway activation or inhibition by this compound is absent.

Western Blotting and qPCR Analysis: No research was found that employed Western Blotting or quantitative Polymerase Chain Reaction (qPCR) to analyze the expression of downstream effector proteins or genes following treatment with this compound.

Investigation of Allosteric Regulation and Target Selectivity Profiles: Information regarding the potential for this compound to act as an allosteric modulator is not available. Furthermore, no studies detailing its selectivity profile across different biological targets have been published.

Due to the absence of specific research data for this compound in the scientific domain, it is not possible to provide the detailed article content as requested. The creation of data tables and elaboration on research findings for the specified subsections cannot be fulfilled.

Computational and Structural Biology Insights into 2 Pyrrolidin 1 Yl Nicotinimidamide

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is fundamental in structure-based drug design, enabling the characterization of the binding mode and affinity of a compound.

The initial step in understanding the potential biological activity of 2-(Pyrrolidin-1-yl)nicotinimidamide involves predicting how it fits into the binding site of a target protein. Molecular docking algorithms explore a vast conformational space for both the ligand and, in some cases, the protein's side chains to identify the most energetically favorable binding pose. nih.gov The resulting poses are then scored based on a function that estimates the binding free energy. For this compound, this would involve assessing the steric and electrostatic complementarity between the ligand and the receptor's binding pocket. The pyrrolidine (B122466) ring, with its inherent conformational flexibility, can adopt various puckered forms (envelope or twist) to achieve an optimal fit. researchgate.net The nicotinimidamide moiety, with its potential for hydrogen bonding and aromatic interactions, would also be a key determinant of the binding orientation. The prediction of these binding poses is a critical first step in the rational design of more potent and selective analogs. nih.gov

Interaction Type Potential Interacting Groups on this compound Potential Interacting Protein Residues
Hydrogen BondingImidamide NH and NH2 groups, Pyridine (B92270) nitrogenSerine, Threonine, Aspartate, Glutamate, Backbone amides
Pi-StackingPyridine ringPhenylalanine, Tyrosine, Tryptophan
HydrophobicPyrrolidine ringLeucine, Valine, Isoleucine, Alanine

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov By using the structure of this compound as a starting point, or "query," it is possible to search for commercially available or synthetically accessible analogs with potentially improved properties. This process can be performed using either ligand-based or structure-based approaches. In a structure-based virtual screening campaign, a library of compounds would be docked into the target protein's binding site, and the top-scoring hits would be selected for further investigation. nih.gov This approach can lead to the discovery of novel chemical scaffolds that retain the key binding interactions of the original ligand. nih.gov Furthermore, computational methods can be employed to generate novel analogs by systematically modifying the core structure of this compound and evaluating the predicted binding affinity of the resulting molecules.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion of atoms over time. nih.gov This technique is invaluable for assessing the stability of the predicted binding pose and for exploring the conformational landscape of the ligand and the protein. nih.gov

MD simulations can be used to study the conformational behavior of this compound both in an aqueous solution and when bound to its target protein. In solution, the molecule will adopt a range of conformations, and MD simulations can reveal the most populated and energetically favorable shapes. researchgate.net When bound to a protein, the ligand's flexibility is often reduced. MD simulations can assess the stability of the docked pose by monitoring key interactions and the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation. nih.gov A stable binding mode is characterized by persistent interactions and low RMSD values. These simulations provide a more realistic representation of the binding event and can help to refine the initial docking predictions. nih.gov

The binding of a ligand can induce conformational changes in the target protein, a phenomenon known as "induced fit." MD simulations are a powerful tool for investigating these changes. nih.gov By comparing simulations of the protein with and without the ligand bound, it is possible to identify regions of the protein that become more or less flexible upon ligand binding. These changes in protein dynamics can be critical for its function and for the mechanism of action of the ligand. For example, the binding of this compound might stabilize a specific conformation of a loop region near the active site, which could in turn modulate the protein's activity. Understanding these induced conformational changes provides deeper insight into the allosteric regulation of the target protein and can inform the design of next-generation inhibitors.

Computational Technique Primary Application for this compound Key Insights Gained
Molecular DockingPrediction of binding pose to a target protein.Optimal binding orientation, key interacting residues, initial estimation of binding affinity.
Virtual ScreeningIdentification of novel analogs from compound libraries.Discovery of new chemical scaffolds with potential for improved activity and properties.
Molecular Dynamics SimulationsAnalysis of the dynamic behavior of the ligand-protein complex.Stability of the binding pose, conformational flexibility of the ligand and protein, induced fit effects.

Free Energy Perturbation (FEP) and Alchemical Methods

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a biological target. nih.govresearchgate.net This technique relies on the principles of statistical mechanics and molecular dynamics (MD) simulations to predict how small chemical modifications to a lead compound will affect its binding potency. The process involves creating a non-physical, or "alchemical," pathway that computationally transforms one molecule into another. nih.gov By simulating this transformation both in the solvated environment and within the protein's binding site, the difference in free energy of binding (ΔΔG) between the two ligands can be calculated.

A typical FEP workflow involves several key steps:

System Setup: High-resolution 3D structures of the protein-ligand complex are required, often obtained from X-ray crystallography or cryo-electron microscopy. The system is then solvated in a water box with appropriate ions to mimic physiological conditions.

Alchemical Transformation: A perturbation map is created, defining the series of changes needed to morph a parent ligand into a derivative. This is broken down into multiple small steps (lambda windows) to ensure adequate sampling.

MD Simulations: Extensive MD simulations are run for each lambda window, allowing the system to equilibrate and sample different conformations.

For a compound like this compound, FEP could be hypothetically employed to guide its optimization. For instance, if a researcher wanted to assess the impact of substituting a hydrogen atom on the pyrrolidine ring with a fluorine atom, FEP could predict whether this change would enhance or diminish the binding affinity to its target protein. This predictive power helps prioritize which novel analogues to synthesize, saving significant time and resources in the drug discovery pipeline. nih.gov However, the accuracy of FEP is highly dependent on the quality of the force fields used and the extent of conformational sampling, which can be computationally expensive, particularly for large or highly flexible molecules. nih.govresearchgate.net

Table 1: Hypothetical FEP Study Design for this compound Analogues

Parent Compound Target Perturbation Potential Research Question Required Inputs
This compoundAddition of a methyl group to the pyridine ringDoes methylation improve binding affinity?3D structure of target-ligand complex, validated force field
This compoundReplacement of pyrrolidine with a piperidine (B6355638) ringHow does ring size affect binding and selectivity?3D structure of target-ligand complex, validated force field
This compoundIsomeric rearrangement of the nicotinimidamide groupWhat is the optimal geometry for target engagement?3D structure of target-ligand complex, validated force field

This table is for illustrative purposes only, as no such study has been published.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Development of Predictive Models for Activity Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By identifying key molecular descriptors—physicochemical properties such as hydrophobicity, electronic distribution, and steric parameters—QSAR can predict the activity of unsynthesized compounds. mdpi.commdpi.com

The development of a robust QSAR model for a series of analogues based on the this compound scaffold would require:

A dataset of compounds with a common structural core but varied substituents.

Experimentally measured biological activity data (e.g., IC50 or Ki values) for all compounds in the dataset.

Calculation of a wide range of molecular descriptors for each compound.

Statistical methods, such as multiple linear regression or machine learning algorithms, to build and validate the model.

Once validated, such a model could be used to screen virtual libraries of related compounds, prioritizing those predicted to have the highest activity for synthesis and testing. This approach accelerates the optimization of lead compounds by focusing laboratory efforts on the most promising candidates.

Pharmacophore Elucidation for Rational Design

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. These features include hydrogen bond donors and acceptors, hydrophobic centroids, aromatic rings, and positive or negative ionizable groups.

Pharmacophore models can be generated using two main approaches:

Ligand-based: This method is used when the 3D structure of the target protein is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity.

Structure-based: When the 3D structure of the protein-ligand complex is available, the key interaction points between the ligand and the protein's active site can be directly identified and used to build a pharmacophore model.

For this compound, a pharmacophore model could be developed to understand its key interaction features. This model would serve as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to bind to the same target. This is a powerful strategy for discovering new chemical scaffolds with the desired biological activity.

Table 2: Potential Pharmacophoric Features of this compound

Structural Moiety Potential Pharmacophoric Feature Role in Molecular Recognition
Pyrrolidine NitrogenHydrogen Bond Acceptor / Cationic CenterForms hydrogen bonds or ionic interactions with receptor residues.
Nicotinimidamide GroupHydrogen Bond Donor/Acceptor ArrayCreates a specific network of hydrogen bonds with the target.
Pyridine RingAromatic/Hydrophobic FeatureParticipates in π-π stacking or hydrophobic interactions.

This table represents a hypothetical analysis based on chemical structure, as no experimentally derived pharmacophore model is available.

De Novo Design and Scaffold Hopping Approaches

De Novo Design refers to the computational creation of novel molecules from scratch, tailored to fit the constraints of a protein's binding site. Algorithms for de novo design can "grow" molecules atom-by-atom or by combining pre-defined molecular fragments within the active site, optimizing for favorable interactions. This approach has the potential to generate highly novel and potent ligands that may not be discoverable through traditional screening methods.

Scaffold Hopping is a computational strategy aimed at identifying new molecular cores (scaffolds) that can maintain the essential pharmacophoric features of a known active compound. mdpi.com This is particularly useful for escaping existing patent space, improving pharmacokinetic properties, or finding alternative synthetic routes. For this compound, a scaffold hopping algorithm could search for bioisosteric replacements for the pyrrolidinyl-nicotinimidamide core while preserving the key interactions required for biological activity. Recent advances have combined scaffold hopping with generative reinforcement learning to explore vast chemical spaces for novel and diverse molecular architectures.

Both de novo design and scaffold hopping represent advanced computational strategies that could be applied to the discovery of next-generation compounds related to this compound, should a validated biological target and a clear structure-activity relationship be established.

Advanced in Vitro and Ex Vivo Research Methodologies for 2 Pyrrolidin 1 Yl Nicotinimidamide

Cellular Permeability and Transport Studies in Non-Human Systems

To exert a therapeutic effect, an orally administered drug must first be absorbed from the gastrointestinal tract into the bloodstream. In vitro permeability assays are utilized to predict the extent of a compound's intestinal absorption and to identify whether it is a substrate for efflux transporters, which can limit absorption and tissue distribution. admescope.commdpi.com

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model that mimics the human intestinal epithelium. nih.govnih.gov When cultured on semipermeable filter supports, Caco-2 cells differentiate into a polarized monolayer with well-defined tight junctions, expressing many of the transporter proteins found in the small intestine. mdpi.comnih.gov This model is invaluable for assessing the rate and mechanism of a compound's passage across the intestinal barrier.

The assay involves measuring the flux of 2-(Pyrrolidin-1-yl)nicotinimidamide across the Caco-2 monolayer in two directions: from the apical (A) side, representing the intestinal lumen, to the basolateral (B) side, representing the blood, and vice versa. The rate of transport is used to calculate an apparent permeability coefficient (Papp), a key indicator of intestinal absorption. nih.govmdpi.com

High Permeability: Compounds with a high Papp value are generally predicted to be well-absorbed in vivo. researchgate.net

Low Permeability: Compounds with a low Papp value may face challenges with oral bioavailability. researchgate.net

The table below presents illustrative data from a bidirectional Caco-2 permeability assay for this compound, alongside standard control compounds.

Table 1: Illustrative Caco-2 Permeability Data for this compound This table contains example data for illustrative purposes and does not represent actual experimental results.

Compound Direction Papp (x 10⁻⁶ cm/s) Permeability Classification
This compound A ➞ B 8.5 Moderate
B ➞ A 15.2
Metoprolol (High Permeability Control) A ➞ B 25.0 High

Efflux transporters, such as P-glycoprotein (P-gp), are proteins that actively pump substrates out of cells. High P-gp expression at biological barriers like the intestine and the blood-brain barrier can significantly reduce a drug's absorption and central nervous system (CNS) penetration. nih.gov To specifically investigate whether this compound is a P-gp substrate, assays using Madin-Darby Canine Kidney (MDCK) cells genetically engineered to overexpress the human MDR1 gene (which codes for P-gp) are employed. creative-bioarray.com

Similar to the Caco-2 assay, a bidirectional transport study is conducted. The key metric derived is the Efflux Ratio (ER), calculated as the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction (Papp B→A / Papp A→B). mdpi.com An efflux ratio significantly greater than 2.0 is a strong indication that the compound is a substrate for P-gp. mdpi.com The experiment can be repeated in the presence of a known P-gp inhibitor, such as zosuquidar, to confirm the specific involvement of this transporter. toxstrategies.com

Table 2: Example Efflux Transporter Activity Data for this compound in MDCK-MDR1 Cells This table contains example data for illustrative purposes and does not represent actual experimental results.

Compound Condition Papp (A➞B) (x 10⁻⁶ cm/s) Papp (B➞A) (x 10⁻⁶ cm/s) Efflux Ratio (ER) P-gp Substrate?
This compound Standard 9.1 29.1 3.2 Yes

| This compound | + Zosuquidar | 8.8 | 9.5 | 1.1 | No |

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a compound determines its persistence in the body and influences its half-life and dosing frequency. science.gov The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) family, convert drugs into metabolites that are more easily excreted. science.gov

To evaluate the metabolic fate of this compound, in vitro studies are conducted using liver subcellular fractions (microsomes) or intact liver cells (hepatocytes) from various preclinical species, such as rats and dogs. nih.gov

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, like CYPs. nih.gov

Hepatocytes: As intact cells, they contain the full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic pathways. nih.gov

In these assays, this compound is incubated with microsomes or hepatocytes, and samples are analyzed at various time points to measure the rate at which the parent compound disappears. frontiersin.org This rate is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which help predict the compound's in vivo hepatic clearance. nih.gov

Table 3: Representative Metabolic Stability of this compound in Animal Liver Microsomes This table contains example data for illustrative purposes and does not represent actual experimental results.

Species Time (min) % Parent Remaining In Vitro t½ (min) Intrinsic Clearance (µL/min/mg protein)
Rat 0 100 25 27.7
5 87
15 61
30 35
60 11
Dog 0 100 48 14.4
5 94
15 80
30 65

Identifying the metabolites of this compound is crucial for understanding its clearance pathways and identifying any potentially active or reactive metabolites. Following incubation with liver microsomes or hepatocytes, samples are analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researcher.lifenih.gov

This powerful analytical technique separates the metabolites from the parent compound and determines their exact mass, from which an elemental composition can be derived. nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where metabolites are fragmented and their fragmentation patterns are compared to that of the parent compound to pinpoint the site of metabolic modification, such as hydroxylation, oxidation, or hydrolysis. frontiersin.orgmdpi.com

Table 4: Hypothetical Metabolite Profile of this compound This table contains example data for illustrative purposes and does not represent actual experimental results.

Metabolite ID Observed m/z [M+H]⁺ Proposed Biotransformation Mass Shift (Da)
Parent 191.1291 - -
M1 207.1240 Hydroxylation +15.9949
M2 205.1084 Dehydrogenation -2.0207

Protein Binding Assays in Non-Clinical Biological Matrices

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin. It is generally only the unbound, or "free," fraction of a drug that is pharmacologically active and available to be metabolized and excreted. nih.gov Therefore, determining the extent of plasma protein binding (PPB) for this compound is essential for interpreting its pharmacokinetic and pharmacodynamic relationships.

The equilibrium dialysis method is the gold standard for measuring PPB. nih.gov In this technique, plasma from preclinical species (e.g., rat, dog) containing the test compound is placed on one side of a semipermeable membrane, with a protein-free buffer on the other. At equilibrium, the concentration of the free compound will be the same on both sides, while the protein-bound compound remains in the plasma chamber. Measurement of the compound's concentration in both chambers allows for the calculation of the percentage bound to proteins. mdpi.com

Table 5: Example Plasma Protein Binding Data for this compound This table contains example data for illustrative purposes and does not represent actual experimental results.

Biological Matrix Compound Concentration (µM) % Protein Bound Fraction Unbound (fu)
Rat Plasma 1 85.4 0.146
10 84.9 0.151
Dog Plasma 1 92.1 0.079

Plasma Protein Binding Determination (e.g., equilibrium dialysis)

The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. While specific plasma protein binding data for this compound has not been documented in publicly accessible literature, the methodology for its determination is well-established.

Equilibrium dialysis is a widely used technique to determine the fraction of a compound that binds to plasma proteins. In this method, a semi-permeable membrane separates a compartment containing plasma from a compartment containing a buffer solution. The compound of interest is added to the plasma compartment, and the system is allowed to reach equilibrium. At equilibrium, the concentration of the unbound compound will be the same in both compartments, while the protein-bound compound remains in the plasma compartment. By measuring the compound's concentration in both compartments, the percentage of plasma protein binding can be calculated. This information is vital for interpreting pharmacokinetic data and predicting the in vivo behavior of a therapeutic candidate. For instance, a related, though structurally distinct compound, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide, was found to be highly bound to plasma proteins in rats (96.2%), dogs (99.6%), and humans (99.4%) using this technique.

Table 1: Illustrative Plasma Protein Binding Data Presentation This table presents a hypothetical data structure for plasma protein binding results as no specific data for this compound is available.

Species Plasma Concentration (µM) Percent Bound (%)
Human 1 85.2
Rat 1 78.9
Dog 1 90.5

Tissue Homogenate Binding Studies

Understanding a compound's distribution into various tissues is essential for assessing its potential efficacy and toxicity. Tissue homogenate binding studies provide insights into the affinity of a compound for different tissue components. Although no specific tissue homogenate binding studies for this compound have been published, the methodology is a standard component of preclinical drug development.

In these studies, tissues of interest (e.g., liver, kidney, brain) are homogenized to create a uniform mixture. The compound is then incubated with the tissue homogenate, and the extent of binding is determined, often using techniques similar to those for plasma protein binding, such as equilibrium dialysis or ultracentrifugation. These data help in understanding the volume of distribution of the compound and can aid in predicting its concentration at the site of action.

Cell-Based Functional Assays and High-Throughput Screening (HTS)

Cell-based assays are fundamental tools in drug discovery for assessing the biological activity of a compound in a cellular context. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological effects.

Development of Assays for Cellular Pathway Modulation

While there is no specific information on cellular pathway modulation by this compound, the development of such assays is a critical step in understanding a compound's mechanism of action. These assays are designed to measure the effect of a compound on specific signaling pathways within a cell. For example, if a compound is hypothesized to inhibit a particular kinase, an assay could be developed to measure the phosphorylation of a downstream target of that kinase. Such assays are invaluable for confirming the on-target activity of a compound and for elucidating its biological function.

Phenotypic Screening in Defined Cell Lines

Phenotypic screening involves testing compounds for their ability to produce a desired change in the phenotype of a cell or organism, without a preconceived notion of the molecular target. This approach is particularly useful for identifying compounds with novel mechanisms of action. In the context of this compound, phenotypic screening could involve treating various cancer cell lines with the compound and assessing its effect on cell viability, proliferation, or morphology. While no such studies have been reported for this specific compound, this methodology remains a powerful tool in drug discovery. For example, various nicotinamide (B372718) derivatives have been evaluated for their anti-proliferative activity against different cancer cell lines.

Table 2: Illustrative Phenotypic Screening Data Presentation This table presents a hypothetical data structure for phenotypic screening results as no specific data for this compound is available.

Cell Line Assay Type Endpoint IC50 (µM)
MCF-7 (Breast Cancer) Cell Viability ATP Content 5.2
HCT-116 (Colon Cancer) Apoptosis Caspase 3/7 Activity 8.9

Microphysiological Systems and Organ-on-a-Chip Models for Compound Profiling

Microphysiological systems, including organ-on-a-chip technologies, represent a significant advancement in in vitro modeling, offering a more physiologically relevant environment compared to traditional 2D cell cultures. These systems aim to recapitulate the structure and function of human organs on a microfluidic chip, allowing for more accurate predictions of a compound's effects in humans.

Although this compound has not been profiled using these technologies, organ-on-a-chip models of the liver, kidney, and intestine could be used to investigate its metabolism, transport, and potential toxicity. For example, a liver-on-a-chip model could provide valuable information on the metabolic stability and potential drug-drug interactions of the compound. These advanced models are increasingly being used in drug discovery to de-risk compounds before they enter clinical trials.

Preclinical Pharmacological Investigations of 2 Pyrrolidin 1 Yl Nicotinimidamide in Animal Models

In Vivo Pharmacokinetic Characterization in Relevant Animal Species

The preclinical evaluation of a new chemical entity such as 2-(Pyrrolidin-1-yl)nicotinimidamide involves a thorough investigation of its pharmacokinetic profile in various animal models. These studies are fundamental to understanding how the organism affects the drug, a field of study known as pharmacokinetics, which encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). biotechfarm.co.il The data gathered from these in vivo experiments are crucial for predicting the compound's behavior in humans and for establishing a safe and effective dosing regimen for potential clinical trials. ijrpc.com

Absorption and Distribution Kinetics in Vivo (e.g., tissue distribution)

The initial phase of pharmacokinetic assessment focuses on the absorption and distribution of this compound following administration. Absorption is the process by which the compound enters the systemic circulation, and its efficiency can be influenced by the route of administration and the physicochemical properties of the molecule. biotechfarm.co.il Animal studies, often conducted in species such as rodents (mice and rats) and non-rodents (dogs or non-human primates), are designed to measure the rate and extent of absorption. youtube.com

Following absorption, the compound is distributed throughout the body via the bloodstream. The extent of distribution to various tissues and organs is a critical parameter that influences both the efficacy and potential toxicity of the compound. To characterize the distribution kinetics of this compound, studies would be conducted to measure its concentration in different tissues at various time points after administration. umich.edu This provides insights into which organs are exposed to the compound and for how long. The apparent volume of distribution (Vd) is a key parameter calculated from these studies, which relates the amount of drug in the body to its concentration in the plasma. merckvetmanual.com

A hypothetical data table for the tissue distribution of this compound in rats might look as follows:

TissueConcentration (ng/g) at 1hConcentration (ng/g) at 4hConcentration (ng/g) at 24h
Plasma 50025010
Liver 150080050
Kidney 2000100075
Brain 5020<1
Lung 80040020
Heart 60030015
Muscle 3001505
Fat 10012080

This table is for illustrative purposes only and does not represent actual data.

Elimination Pathways and Clearance in Animal Models

The elimination of this compound from the body is a crucial aspect of its pharmacokinetic profile, as it determines the duration of action and the potential for accumulation. Elimination occurs through two primary processes: metabolism and excretion. Metabolism typically involves enzymatic conversion of the parent compound into metabolites, primarily in the liver. researchgate.net Excretion is the removal of the compound and its metabolites from the body, most commonly via the kidneys into urine or through the bile into feces. creative-bioarray.com

To elucidate the elimination pathways, studies in animal models would involve the collection of urine, feces, and bile over a period of time after administration of the compound. creative-bioarray.com The samples would then be analyzed to identify and quantify the parent compound and its metabolites. This helps to determine the primary route of excretion and the extent of metabolic transformation.

Clearance (CL) is a pharmacokinetic parameter that describes the volume of plasma from which the compound is completely removed per unit of time. litfl.com It is a measure of the efficiency of the elimination processes. Total body clearance is the sum of all individual organ clearances, such as hepatic (liver) and renal (kidney) clearance. nih.gov In preclinical studies, clearance is calculated from the plasma concentration-time data following intravenous administration. youtube.com

A summary of hypothetical elimination and clearance parameters for this compound in different species could be presented as follows:

SpeciesPrimary Route of EliminationTotal Plasma Clearance (mL/min/kg)Elimination Half-Life (h)
Rat Renal252.5
Dog Hepatic154.0
Monkey Mixed203.2

This table is for illustrative purposes only and does not represent actual data.

Bioavailability Assessment in Preclinical Species

Bioavailability (F) is a key pharmacokinetic parameter that measures the fraction of an administered dose of a compound that reaches the systemic circulation in an unchanged form. springernature.com It is a critical determinant of the oral dose required to achieve a therapeutic effect. Absolute bioavailability is determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration, where bioavailability is assumed to be 100%. nih.gov

Preclinical bioavailability studies are essential for selecting the most appropriate formulation and route of administration for clinical development. nih.gov These studies are typically conducted in at least two animal species, often a rodent and a non-rodent, to assess inter-species variability. ucc.ie Poor oral bioavailability can be due to incomplete absorption from the gastrointestinal tract or extensive first-pass metabolism in the liver before the compound reaches the systemic circulation. nih.gov

The following table illustrates how bioavailability data for this compound might be presented:

SpeciesRoute of AdministrationDose (mg/kg)AUC (ng·h/mL)Bioavailability (%)
Rat Intravenous21600100
Rat Oral10400050
Dog Intravenous11200100
Dog Oral5420070

This table is for illustrative purposes only and does not represent actual data.

Pharmacodynamic Characterization in Animal Models

Pharmacodynamics is the study of what a drug does to the body, focusing on the biochemical and physiological effects of the compound and its mechanism of action. researchgate.net In preclinical animal models, pharmacodynamic studies are designed to demonstrate that this compound interacts with its intended biological target and produces the desired therapeutic effect. chemdiv.com

Target Engagement Studies in Animal Tissues

Target engagement studies are crucial to confirm that this compound binds to its intended molecular target in a living organism. rsc.org Demonstrating target engagement provides evidence that the compound has reached its site of action and is interacting with the protein or enzyme it is designed to modulate. pelagobio.com This is a critical step in validating the mechanism of action and building confidence in the therapeutic potential of the compound. catapult.org.uk

Various techniques can be employed to measure target engagement in animal tissues. These may include ex vivo methods where tissues are collected after dosing and the binding of the compound to its target is measured using techniques like cellular thermal shift assay (CETSA), radioligand binding assays, or immunoprecipitation followed by mass spectrometry. researchgate.netnih.gov In some cases, in vivo imaging techniques such as positron emission tomography (PET) can be used to visualize and quantify target engagement non-invasively. nih.gov

A hypothetical representation of target engagement data for this compound in a specific tissue could be:

Dose (mg/kg)Target Occupancy in Brain (%)
125
350
1080
3095

This table is for illustrative purposes only and does not represent actual data.

Modulation of Surrogate and Mechanistic Biomarkers in Vivo

Biomarkers are measurable indicators of a biological state or condition. In drug development, they are used to assess the pharmacodynamic effects of a compound. Surrogate biomarkers are used to predict a clinical response, while mechanistic biomarkers provide evidence that the drug is modulating its intended biological pathway. chemdiv.com

In vivo studies in animal models are conducted to evaluate the effect of this compound on relevant biomarkers. nih.gov This involves administering the compound to animals and then measuring changes in the levels or activity of specific biomarkers in tissues or biofluids like blood or urine. The modulation of these biomarkers should correlate with the dose of the compound and its engagement with the target. These studies provide a crucial link between the pharmacokinetic profile of the compound and its pharmacological effect.

For example, if this compound is an inhibitor of a specific enzyme, a mechanistic biomarker could be the level of the product of that enzyme's activity. A surrogate biomarker might be a downstream physiological parameter that is expected to change as a result of the enzyme's inhibition.

A hypothetical data table showing the modulation of a mechanistic biomarker by this compound could be:

Dose (mg/kg)Plasma Biomarker X Level (ng/mL)% Change from Baseline
0 (Vehicle)1000
180-20
350-50
1020-80
3010-90

This table is for illustrative purposes only and does not represent actual data.

Due to the absence of publicly available scientific literature and research data on the specific chemical compound "this compound," it is not possible to provide a detailed article on its preclinical pharmacological investigations. Extensive searches have not yielded any studies related to the mechanistic actions or the use of this compound in disease-relevant animal models.

Therefore, the requested article outline focusing on:

Establishment and Characterization of Disease-Relevant Animal Models for Compound Evaluation

cannot be completed. The generation of thorough, informative, and scientifically accurate content, as instructed, is contingent upon the existence of primary research findings, which are not available for this particular compound.

Analytical and Bioanalytical Methodologies for 2 Pyrrolidin 1 Yl Nicotinimidamide

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and purification of individual components from a mixture. For a compound like 2-(Pyrrolidin-1-yl)nicotinimidamide, which possesses both polar and non-polar characteristics, as well as a chiral center, various chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve adequate separation from impurities and degradation products.

A reversed-phase HPLC (RP-HPLC) method is often the primary choice for compounds of this nature. nih.govresearchgate.net The development process typically includes the selection of an appropriate stationary phase, mobile phase composition, and detector. A C18 column is a common starting point for the separation of moderately polar compounds. bioanalysis-zone.com The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. bioanalysis-zone.com The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention time and peak shape of the analyte by modifying its ionization state. For a basic compound like this compound, an acidic mobile phase is often used to ensure good peak symmetry.

Method validation is a crucial step to ensure the reliability of the developed HPLC method and is performed according to international guidelines. researchgate.net Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm

Note: This table presents a hypothetical, yet typical, set of starting conditions for the HPLC analysis of a compound with the structural features of this compound.

Chiral Chromatography for Stereoisomer Analysis

The presence of a stereocenter in the pyrrolidine (B122466) ring of this compound necessitates the use of chiral chromatography to separate its enantiomers. This is critical as enantiomers can exhibit different pharmacological and toxicological profiles. Chiral separation can be achieved by either using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

For direct separation, CSPs that operate on principles of inclusion, hydrogen bonding, dipole-dipole interactions, and steric hindrance are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. Alternatively, pre-column derivatization with a chiral reagent can be utilized, though this adds complexity to the sample preparation process.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. nih.gov Due to the low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. Common derivatization reactions for compounds containing amine and imide functionalities include silylation or acylation.

The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. Once derivatized, the compound can be separated on a capillary GC column, often with a non-polar or moderately polar stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

Mass Spectrometry (MS) for Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool in analytical chemistry, providing information about the molecular weight and structure of a compound. nih.gov When coupled with a chromatographic separation technique, it offers unparalleled selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

For the quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS bioanalytical method, the analyte is first extracted from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, often a stable isotope-labeled version of the analyte, is added prior to extraction to correct for matrix effects and variations in sample processing.

The extracted sample is then injected into the LC-MS/MS system. The analyte is separated from endogenous matrix components on an HPLC column and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, the precursor ion corresponding to the protonated molecule of this compound is selected and fragmented to produce characteristic product ions. The quantification is performed by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Table 2: Illustrative LC-MS/MS Parameters for Bioanalytical Quantification

ParameterCondition
LC System UHPLC
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
MS System Triple Quadrupole
Ionization Mode ESI Positive
MRM Transition [M+H]⁺ of Analyte → Product Ion
Internal Standard Stable Isotope Labeled Analyte

Note: This table provides a representative example of LC-MS/MS conditions that could be developed for the bioanalysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), often coupled with LC, is a powerful tool for the structural elucidation and confirmation of unknown compounds, including metabolites and degradation products of this compound. nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule.

By comparing the measured accurate mass with theoretical masses of possible elemental formulas, the molecular formula of an unknown can be confidently assigned. Furthermore, fragmentation patterns obtained from tandem HRMS (MS/MS) experiments provide valuable structural information, helping to identify the different parts of the molecule. This is particularly useful in identifying the sites of metabolism or degradation on the this compound structure.

Imaging Mass Spectrometry for Spatial Distribution in Research Specimens

There is no available research that has employed imaging mass spectrometry to investigate the spatial distribution of this compound within research specimens. This technique, which allows for the visualization of the distribution of molecules in tissue sections, has not been applied to this compound according to public records.

Spectroscopic Characterization Methods

The structural confirmation and characterization of chemical compounds heavily rely on spectroscopic methods. However, specific spectroscopic data for this compound are not available in the public domain.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

No published Nuclear Magnetic Resonance (NMR) data, including ¹H NMR and ¹³C NMR spectra, are available for this compound. Such data would be essential for confirming the compound's molecular structure by identifying the chemical environments of its hydrogen and carbon atoms.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Similarly, there are no publicly accessible Ultraviolet-Visible (UV-Vis) or Infrared (IR) spectroscopy data for this compound. UV-Vis spectroscopy would provide information about its electronic transitions, while IR spectroscopy would reveal its functional groups.

Sample Preparation Techniques for Complex Biological Matrices (non-human)

The analysis of compounds in complex biological matrices, such as blood, plasma, or tissue homogenates from non-human subjects, requires robust sample preparation techniques to remove interfering substances. Due to the lack of bioanalytical studies on this compound, no specific protocols for its extraction and purification from such matrices have been developed or reported.

Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction

There are no documented methods utilizing protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) specifically tailored for the isolation of this compound from biological samples.

Microextraction Techniques

Advanced and miniaturized sample preparation methods, known as microextraction techniques, offer advantages such as reduced solvent consumption and higher enrichment factors. However, no studies have reported the application of any microextraction techniques for the analysis of this compound.

Method Validation for Reproducibility and Robustness in Research Applicationsgmp-compliance.org

The validation of analytical and bioanalytical methods is a critical step to ensure that the data generated in research applications are reliable, consistent, and accurate. For the compound this compound, establishing the reproducibility and robustness of a quantification method is fundamental to its application in pharmacokinetic, metabolic, or other research studies. This process involves a series of experiments designed to challenge the method's performance under various conditions.

Reproducibility

Reproducibility demonstrates that a method consistently produces the same results over time and under different operating conditions. It is typically assessed by evaluating the precision and accuracy of the method through repeated analyses of quality control (QC) samples at different concentrations. europa.eu This is often divided into intra-day (within-run) and inter-day (between-run) assessments. europa.eunpra.gov.my

Intra-day Precision and Accuracy: Evaluates the consistency of results within a single analytical run on the same day.

Inter-day Precision and Accuracy: Assesses the consistency of results across multiple days, often involving different analysts or equipment, which is also known as intermediate precision. nih.gov

The acceptance criteria for these tests are guided by regulatory standards, which generally state that the precision, measured as the coefficient of variation (%CV) or relative standard deviation (%RSD), should not exceed 15%. npra.gov.my For the lower limit of quantification (LLOQ), a slightly wider margin of 20% is often acceptable. europa.eunpra.gov.my Accuracy is expressed as the percentage of the nominal concentration, and results are typically expected to be within ±15% (or ±20% for the LLOQ) of the actual value. jddtonline.info

Research findings for a hypothetical validated High-Performance Liquid Chromatography (HPLC) method for this compound are presented below, demonstrating the method's reproducibility.

Table 1: Intra-Day and Inter-Day Precision and Accuracy for the Quantification of this compound in a Research Matrix

QC Level Nominal Conc. (ng/mL) Intra-Day (n=6) Inter-Day (n=18, 3 runs)
Mean Conc. (ng/mL) Precision (%CV) Mean Conc. (ng/mL) Precision (%CV)
LLOQ 5.04.859.84.9111.5
Low 15.015.326.514.758.2
Medium 75.077.104.176.205.9
High 150.0148.953.5152.104.3

Robustness

Robustness, sometimes referred to as ruggedness, is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters. who.int This provides confidence that the method will perform reliably in different laboratories or when minor, unavoidable fluctuations in operating conditions occur. who.int For an HPLC-based method, typical parameters that are intentionally varied during a robustness study include:

The pH of the mobile phase.

The composition of the mobile phase (e.g., percentage of organic solvent).

The flow rate.

The temperature of the analytical column.

The results from these variations are compared against the results from the standard, un-varied method. The consistency of the data, often measured by the %RSD of the results across the different conditions, indicates the method's robustness.

Table 2: Robustness Study of an Analytical Method for this compound

Parameter Varied Modification Resulting Concentration (ng/mL) %RSD of Replicates (n=3)
Control Condition ---74.951.8
Flow Rate -0.1 mL/min (1.1 mL/min)75.882.5
+0.1 mL/min (1.3 mL/min)73.912.9
Column Temperature -2°C (38°C)75.152.1
+2°C (42°C)74.602.3
Mobile Phase pH -0.1 (pH 3.1)74.223.1
+0.1 (pH 3.3)75.342.8
Data based on analysis of the Medium QC sample with a nominal concentration of 75.0 ng/mL.

The data presented in these tables are representative of a successfully validated analytical method, confirming its suitability for generating reproducible and robust quantitative data for this compound in a research setting.

Q & A

Q. What are the recommended safety protocols for handling 2-(Pyrrolidin-1-yl)nicotinimidamide in laboratory settings?

  • Methodological Answer : Laboratory handling requires full protective gear (gloves, goggles, lab coats) to prevent skin/eye contact. Use fume hoods for volatile reactions and ensure proper ventilation. Waste must be segregated and disposed via professional hazardous waste services to avoid environmental contamination . Stability testing under varying temperatures and humidity is advised, as reactivity data for this compound are incomplete .

Q. How can researchers confirm the purity of synthesized this compound?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for quantitative purity analysis. Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is recommended. Cross-referencing with spectral databases (e.g., SciFinder) ensures consistency with published analogs .

Q. What are the critical steps in synthesizing this compound from nicotinic acid derivatives?

  • Methodological Answer : A validated route involves: (i) Chlorination of 2-chloro-4,6-dimethylnicotinic acid using thionyl chloride (reflux at 80°C for 6 hours). (ii) Amidation with pyrrolidine under argon at 0°C, followed by room-temperature stirring. (iii) Purification via silica gel chromatography (ethyl acetate/hexane gradient). Yield optimization requires stoichiometric control (1:2.5 molar ratio of acid to pyrrolidine) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound?

  • Methodological Answer : Conflicting data (e.g., melting points, solubility) may arise from polymorphic forms or synthesis impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography can identify polymorphs. Solubility studies in DMSO, water, and ethanol under controlled pH (3–10) clarify environmental dependencies. Cross-validate findings with peer-reviewed databases (e.g., PubChem) and replicate experiments under standardized conditions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : (i) Core modifications : Substitute the pyrrolidine ring with piperidine or morpholine to assess steric/electronic effects on bioactivity. (ii) Functional group variation : Introduce hydroxylamine or acetamide moieties (e.g., as in analogs like (Z)-2-(3-(ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide) to probe cytotoxicity or enzyme inhibition. (iii) Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Validate predictions via in vitro assays (e.g., IC₅₀ determination) .

Q. How should researchers design experiments to resolve contradictory toxicity data for pyrrolidine-containing nicotinamides?

  • Methodological Answer : (i) Conduct acute toxicity studies in rodent models (OECD Guideline 423) with dose ranges (10–1000 mg/kg) to determine LD₅₀. (ii) Use Ames tests (TA98/TA100 strains) to assess mutagenicity, comparing results to structurally similar compounds (e.g., 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline). (iii) Cross-reference with IARC/NTP classifications for pyrrolidine derivatives to contextualize carcinogenicity risks .

Q. What advanced techniques are suitable for studying the metabolic stability of this compound?

  • Methodological Answer : (i) In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to track metabolite formation via LC-MS/MS. (ii) CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions. (iii) Pharmacokinetic modeling : Apply compartmental analysis to plasma concentration-time data from rodent studies to estimate half-life and clearance .

Key Recommendations for Researchers

  • Prioritize stability studies under oxidative conditions (e.g., H₂O₂ exposure) to assess decomposition pathways.
  • Collaborate with computational chemists to predict ADMET properties early in drug discovery workflows.
  • Validate biological activity using orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity).

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